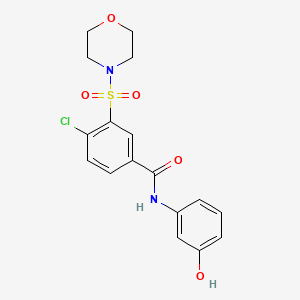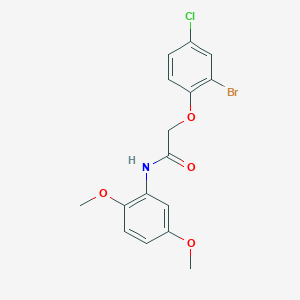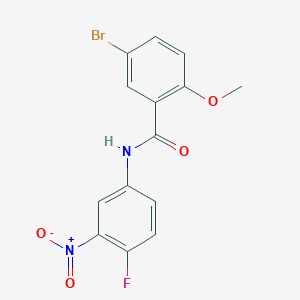![molecular formula C17H19Cl2NO B6083564 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B6083564.png)
4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol, also known as triclosan, is a synthetic antimicrobial agent that has been widely used in consumer products, such as soaps, toothpaste, and cosmetics. Triclosan has been shown to have both advantages and limitations in laboratory experiments, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol involves the inhibition of bacterial fatty acid synthesis. Triclosan targets the enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in the synthesis of fatty acids. By inhibiting ENR, 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol prevents the synthesis of essential fatty acids, which ultimately leads to bacterial death.
Biochemical and Physiological Effects:
Triclosan has been shown to have a number of biochemical and physiological effects. In addition to its antimicrobial properties, 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol has been shown to have anti-inflammatory and antifungal properties. Triclosan has also been shown to have estrogenic effects, which can affect the reproductive system and may have implications for human health.
実験室実験の利点と制限
Triclosan has a number of advantages for laboratory experiments, including its broad-spectrum antimicrobial activity and its ability to inhibit bacterial fatty acid synthesis. However, 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol also has a number of limitations, including its potential for toxicity and its potential to interfere with other laboratory assays. Additionally, 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol has been shown to be unstable in certain conditions, which can affect its effectiveness in laboratory experiments.
将来の方向性
There are a number of future directions for 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol research. One area of focus is the development of new antimicrobial agents that can overcome the limitations of 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol. Another area of focus is the study of the environmental and health effects of 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol and other antimicrobial agents. Additionally, there is a need for further research on the mechanism of action of 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol and its potential for toxicity. Finally, there is a need for further research on the development of new laboratory assays that can accurately measure the effectiveness of 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol and other antimicrobial agents.
合成法
Triclosan can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with allyl bromide to produce 2,4-dichloro-3-allylphenol. The resulting compound is then reacted with 3-aminobutylamine to produce 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol.
科学的研究の応用
Triclosan has been extensively studied for its antimicrobial properties and has been used in a variety of laboratory experiments. It has been shown to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria, as well as some fungi and viruses. Triclosan has also been used in studies on the effects of antimicrobial agents on the environment and on the development of antibiotic resistance.
特性
IUPAC Name |
4-[3-[(3,4-dichlorophenyl)methylamino]butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-12(2-3-13-4-7-15(21)8-5-13)20-11-14-6-9-16(18)17(19)10-14/h4-10,12,20-21H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCDHBOKIQNINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[(3,4-Dichlorophenyl)methylamino]butyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6083482.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-indole-3-carboxamide](/img/structure/B6083488.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6083493.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-[4-(methylthio)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B6083499.png)
![1'-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6083504.png)



![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6083541.png)

![1-[2-({isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6083554.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(4-fluorophenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6083561.png)
![2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6083583.png)
![2-[1-(2,2-dimethylpropyl)-4-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6083584.png)